3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-amine
Description
3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-amine is a pyridine derivative featuring a chloro substituent at position 3, a piperidin-1-ylsulfonyl group at position 5, and an amine group at position 4. The piperidinylsulfonyl group is a critical pharmacophore, influencing molecular interactions with targets such as the epidermal growth factor receptor (EGFR) and plant growth regulators.
Properties
Molecular Formula |
C10H14ClN3O2S |
|---|---|
Molecular Weight |
275.76 g/mol |
IUPAC Name |
3-chloro-5-piperidin-1-ylsulfonylpyridin-4-amine |
InChI |
InChI=1S/C10H14ClN3O2S/c11-8-6-13-7-9(10(8)12)17(15,16)14-4-2-1-3-5-14/h6-7H,1-5H2,(H2,12,13) |
InChI Key |
UQJSLEFZZXEMNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-amine typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate pyridine derivative and piperidine.
Reaction Conditions: The reaction involves chlorination and sulfonylation steps under controlled conditions.
Industrial Production: Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield.
Chemical Reactions Analysis
3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Major Products: The major products depend on the specific reaction conditions and reagents used, resulting in a range of sulfonyl and amine derivatives.
Scientific Research Applications
3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-amine has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-amine involves its interaction with specific molecular targets :
Molecular Targets: The compound may target enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings and Analysis
Anticancer Activity
- Indolin-2-one Derivatives (3a, 4b): These compounds exhibit moderate cytotoxicity against hepatocellular carcinoma (HCC) cells (IC50: 16.8–44.7 µM). Their piperidinylsulfonyl group contributes to EGFR binding, with docking energies (-19.21 to -21.74 kcal/mol) comparable to Erlotinib (-25.65 kcal/mol) . Compound 3a also induces apoptosis and cell cycle arrest (G2/M phase), mirroring doxorubicin’s effects.
- Target Compound (Hypothetical) : The pyridine core of 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-amine may offer distinct electronic and steric properties compared to indolin-2-one. Pyridine’s aromaticity and planar structure could enhance solubility or alter binding kinetics to EGFR or other kinases.
Cytokinin-like Activity
- Oxazole Derivative : The 2-tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile demonstrates cytokinin-like activity, promoting plant cotyledon growth . This highlights the versatility of the piperidinylsulfonyl group, which can engage with both mammalian and plant biological systems depending on the core scaffold.
Structural Variations and Activity
- Core Heterocycle :
- Indolin-2-one : Facilitates kinase inhibition due to its rigid, planar structure, aligning with EGFR’s ATP-binding pocket.
- Pyridine : A smaller, more electron-deficient ring may improve metabolic stability or alter substrate specificity.
- Oxazole : The oxazole ring’s polarity and hydrogen-bonding capacity may mimic plant hormone structures, enabling cytokinin-like effects.
- The absence of a sulfonyl group in the pyrimidin-2-amine derivative correlates with a lack of reported EGFR or anticancer activity, underscoring the sulfonamide’s importance.
Biological Activity
3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-amine is a sulfonamide derivative notable for its diverse biological activities, particularly in medicinal chemistry. This compound features a pyridine ring with a chloro substituent and a piperidin-1-ylsulfonyl group, which contribute to its pharmacological properties. The unique structural characteristics suggest potential applications in treating various diseases, including cancer and bacterial infections.
Chemical Structure and Properties
The molecular formula of 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-amine is C10H13ClN2O2S, with a molecular weight of approximately 292.8 g/mol. The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Pyridine Ring | Contains a chloro group at the 3-position |
| Piperidine Moiety | Sulfonyl group attached to the piperidine ring |
| Functional Groups | Chloro, sulfonamide |
Anticancer Properties
Research indicates that 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-amine may exhibit significant anticancer activity. It is believed to interact with specific enzymes involved in cell proliferation, potentially inhibiting tumor growth. The compound's ability to modulate enzyme activity suggests it may affect critical cell signaling pathways associated with cancer progression.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects. Studies have demonstrated its efficacy against various bacterial strains, indicating potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential enzymatic processes within the pathogens .
The biological activity of 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-amine is linked to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell division and proliferation, thereby exerting anticancer effects.
- Cell Signaling Modulation : It may alter cell signaling pathways that are essential for tumor growth and survival.
- Antimicrobial Mechanisms : The compound could disrupt bacterial membranes or inhibit key metabolic enzymes, leading to cell death.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Studies : In vitro assays have shown that 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-amine can induce apoptosis in cancer cells. For instance, it was observed to cause cell cycle arrest at the S-phase in certain cancer cell lines, suggesting its potential as a therapeutic agent against malignancies.
- Antimicrobial Efficacy : In antimicrobial evaluations, the compound demonstrated minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against various pathogens, indicating strong bactericidal activity .
Comparative Analysis
To better understand the biological activity of 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-amine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(Piperidin-1-ylsulfonyl)pyridine | Lacks chloro group; similar sulfonamide | Potentially similar biological effects |
| 5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine | Contains a pyrrolidine ring instead of piperidine | Exhibits different pharmacological properties |
| 3-Chloro-N-(pyrrolidin-1-yl)benzamide | Contains a benzamide moiety; lacks sulfonamide functionality | Different mechanism of action |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
